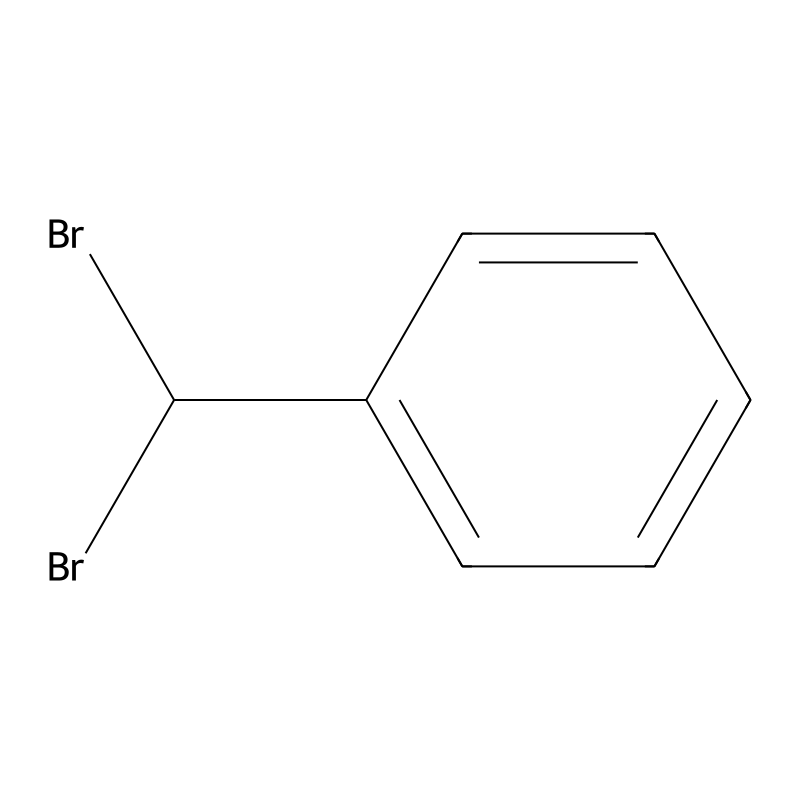

(Dibromomethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Wastewater treatment

Studies suggest (Dibromomethyl)benzene may be useful in removing metals like iron and copper from wastewater. It reacts with metal hydroxides to form bromide ions, which can then remove contaminants. Further research is needed to determine its effectiveness and environmental impact compared to existing methods.

Antibacterial properties

(Dibromomethyl)benzene has shown promise in inhibiting the growth of certain bacteria, including Salmonella enterica and Escherichia coli. The mechanism of this inhibition is not fully understood, and more research is needed to explore its potential as a disinfectant or antimicrobial agent.

Organic synthesis

Due to its reactive nature, (Dibromomethyl)benzene may be a valuable intermediate in the synthesis of other organic compounds. Its two bromine atoms can be readily substituted with other functional groups, allowing for the creation of complex molecules []. Research into its use as a building block for other organic molecules is ongoing.

(Dibromomethyl)benzene, also known as benzene, (dibromomethyl)-, is an aromatic compound characterized by a benzene ring substituted with two bromomethyl groups. Its chemical formula is , and it has a molecular weight of approximately 249.93 g/mol. The structure consists of a benzene ring with two bromine atoms attached to a carbon atom that also has a hydrogen atom replaced by a bromomethyl group. This compound is typically used in organic synthesis and can undergo various

(Dibromomethyl)benzene itself likely doesn't have a specific mechanism of action in biological systems. However, the benzyl bromide group can act as an alkylating agent, reacting with nucleophiles in biomolecules like proteins and DNA. This alkylation can disrupt their function and potentially lead to cytotoxicity [4].

Data source:

(Dibromomethyl)benzene is likely to be toxic due to the presence of bromine atoms. Here are some potential hazards:

- Skin and eye irritant: Contact with the liquid or vapor can cause irritation and burns.

- Inhalation hazard: Breathing vapors can irritate the respiratory

- Substitution Reactions: It can undergo electrophilic aromatic substitution, where the bromine atoms can be replaced by other substituents under the influence of catalysts such as aluminum chloride or iron .

- Nucleophilic Substitution: In an reaction with sodium hydroxide, (dibromomethyl)benzene yields benzaldehyde instead of dihydroxymethylbenzene, indicating the reactivity of the bromine substituents .

- Dehalogenation: The compound can also undergo dehalogenation reactions, where bromine atoms are removed to form less halogenated derivatives or alkenes .

Several methods exist for synthesizing (dibromomethyl)benzene:

- Halogenation of Benzene: Benzene can be treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms into the aromatic ring .

- Reactions with Bromomethyl Compounds: The compound can also be synthesized through reactions involving bromomethyl derivatives and benzene under controlled conditions.

- Direct Bromination: Direct bromination of methylbenzene (toluene) can lead to the formation of (dibromomethyl)benzene when excess bromine is used .

(Dibromomethyl)benzene finds applications primarily in organic synthesis as an intermediate for producing other chemical compounds. Its derivatives are used in:

- Pharmaceuticals: As precursors in the synthesis of biologically active molecules.

- Agrochemicals: In the development of pesticides and herbicides.

- Material Science: In polymer chemistry for creating functionalized polymers.

Studies involving (dibromomethyl)benzene have focused on its reactivity with various nucleophiles and electrophiles. Research indicates that its bromine substituents significantly influence its interaction with other chemical species, leading to diverse reaction pathways. For instance, it has been shown to react favorably in coupling reactions under specific conditions .

Several compounds are structurally similar to (dibromomethyl)benzene, including:

- Bromobenzene: Contains only one bromine atom; less reactive than (dibromomethyl)benzene.

- Dichloromethylbenzene: Similar structure but with chlorine substituents; exhibits different reactivity patterns due to the electronegativity of chlorine compared to bromine.

- Trichloromethylbenzene: Contains three chlorine atoms; generally more reactive than (dibromomethyl)benzene due to increased electron-withdrawing effects.

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Dibromomethylbenzene | C7H6Br2 | Two bromine substituents; versatile in synthesis |

| Bromobenzene | C6H5Br | One bromine; less reactive |

| Dichloromethylbenzene | C7H6Cl2 | Chlorine substituents; different reactivity |

| Trichloromethylbenzene | C7H5Cl3 | More reactive; three chlorine atoms |

(Dibromomethyl)benzene stands out due to its balanced reactivity and utility in synthesizing more complex organic compounds while maintaining stability compared to its more heavily halogenated counterparts.

(Dibromomethyl)benzene represents a significant class of aromatic organohalogen compounds characterized by the presence of a dibromomethyl functional group attached to a benzene ring [1]. This compound serves as an important intermediate in organic synthesis and demonstrates unique structural properties that distinguish it from other brominated aromatic compounds [2]. The systematic study of this compound provides insights into the behavior of halogenated aromatic systems and their applications in chemical research [3].

Molecular Formula and Weight

The molecular identity of (dibromomethyl)benzene is defined by its precise chemical composition and molecular parameters. The compound exhibits specific molecular characteristics that are fundamental to understanding its chemical behavior and applications [1] [4].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₇H₆Br₂ | Chemical analysis [1] [4] |

| Molecular Weight | 249.93 g/mol | Calculated from atomic masses [5] [2] |

| Exact Mass | 249.931 g/mol | Mass spectrometry data [1] |

| Monoisotopic Mass | 249.931 g/mol | High-resolution mass spectrometry [6] |

| Chemical Abstracts Service Registry Number | 618-31-5 | Official chemical identifier [1] [5] |

The molecular formula C₇H₆Br₂ indicates the presence of seven carbon atoms, six hydrogen atoms, and two bromine atoms, reflecting the substitution pattern of the dibromomethyl group on the benzene ring [4] [2]. The molecular weight of 249.93 grams per mole places this compound in the category of medium-molecular-weight organohalogen compounds [5] [6].

Structural Characteristics

The structural architecture of (dibromomethyl)benzene combines aromatic and aliphatic characteristics through the attachment of a dibromomethyl group to the benzene ring system [1] [2]. The compound maintains the planar aromatic character of the benzene ring while introducing tetrahedral geometry at the dibromomethyl carbon center [7] [8].

| Structural Feature | Description/Value | Reference Data |

|---|---|---|

| Benzene Ring Geometry | Planar aromatic six-membered ring | Standard aromatic structure [1] |

| Dibromomethyl Group | Tetrahedral carbon with two bromine substituents | Similar to dibromomethane geometry [7] |

| Carbon-Bromine Bond Length | 1.94-2.00 Å | Crystallographic studies [7] [8] |

| Bromine-Carbon-Bromine Angle | 108.7 ± 1.0° | X-ray diffraction data [7] |

| Ring-Dibromomethyl Bond | Single carbon-carbon bond (sp³-sp²) | Standard aromatic substitution [1] |

| Overall Molecular Geometry | Aromatic ring with tetrahedral substitution | Combined aromatic-aliphatic structure [2] |

The structural characteristics reveal that the compound maintains aromatic stability while incorporating the reactivity associated with the dibromomethyl functional group [2] [3]. The carbon-bromine bond lengths of 1.94-2.00 Å are consistent with typical aliphatic carbon-bromine bonds found in similar dibromomethyl-substituted compounds [7] [8]. The bromine-carbon-bromine angle of approximately 108.7° reflects the tetrahedral geometry at the substituted carbon center, slightly compressed from the ideal tetrahedral angle due to the steric effects of the bromine atoms [7].

International Union of Pure and Applied Chemistry and Common Nomenclature

The nomenclature of (dibromomethyl)benzene follows established chemical naming conventions and reflects the compound's structural features through various naming systems [1] [2] [3].

| Naming System | Name/Classification |

|---|---|

| International Union of Pure and Applied Chemistry Name | (Dibromomethyl)benzene [1] [6] |

| Common Name | Benzal bromide [2] [9] |

| Alternative Systematic Names | α,α-Dibromotoluene; Benzylidene dibromide [1] [2] |

| Chemical Abstracts Service Index Name | Benzene, (dibromomethyl)- [1] |

| Additional Common Names | Benzal dibromide; Dibromophenylmethane [2] [3] |

| Chemical Classification | Aromatic organohalogen compound [3] |

| Functional Group Classification | Dihalomethyl-substituted aromatic compound [1] |

The International Union of Pure and Applied Chemistry nomenclature (dibromomethyl)benzene clearly indicates the structural composition, with the dibromomethyl substituent explicitly identified in parentheses to distinguish it from other possible substitution patterns [1] [6]. The common name "benzal bromide" derives from historical naming conventions in organic chemistry, where "benzal" refers to the benzylidene group and "bromide" indicates the presence of bromine substituents [2] [9].

Structural Comparison with Related Compounds

The structural analysis of (dibromomethyl)benzene gains significant context through comparison with structurally related compounds, highlighting the unique features and chemical behavior patterns within this class of aromatic halogen compounds [1] [2] [10].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| (Dibromomethyl)benzene | C₇H₆Br₂ | 249.93 | Single -CHBr₂ group on benzene ring [1] [4] |

| (Bromomethyl)benzene | C₇H₇Br | 171.03 | Single -CH₂Br group on benzene ring [11] [12] |

| 1,4-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | Two -CH₂Br groups in para positions [13] [14] |

| 1,2-Dibromoethylbenzene | C₈H₈Br₂ | 263.96 | -CHBr-CH₂Br chain on benzene ring [15] [16] |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.91 | Two bromine atoms directly on benzene ring [17] [18] |

The comparison reveals that (dibromomethyl)benzene occupies a unique position among brominated aromatic compounds due to its specific substitution pattern [1] [2]. Unlike (bromomethyl)benzene, which contains only one bromine atom in the side chain, the dibromomethyl derivative exhibits enhanced reactivity due to the presence of two bromine atoms on the same carbon center [11] [1]. This structural difference significantly influences the compound's chemical behavior and synthetic utility [2] [3].

The molecular weight comparison shows that (dibromomethyl)benzene (249.93 g/mol) falls between the lighter (bromomethyl)benzene (171.03 g/mol) and the heavier bis(bromomethyl) derivatives (263.96 g/mol) [1] [13]. This intermediate molecular weight reflects the balanced incorporation of halogen content while maintaining structural simplicity [4] [2].

Structural studies of related dibromomethyl-substituted benzenes demonstrate consistent carbon-bromine bond lengths and bromine-carbon-bromine angles across this compound class [7] [8] [10]. The crystallographic data from 1,2-bis(dibromomethyl)benzene shows carbon-bromine bond lengths ranging from 1.922 to 2.003 Å, with bromine-carbon-bromine angles of approximately 108.1°, confirming the structural consistency within this family of compounds [8].

Physical State and Appearance

(Dibromomethyl)benzene, also known as benzal bromide, exists as a colorless liquid at room temperature [1]. The compound maintains its liquid state under standard conditions, making it readily distinguishable from many other brominated aromatic compounds that exist as solids. The liquid nature of this compound is attributed to its molecular structure, where the dibromomethyl substituent attached to the benzene ring influences the intermolecular forces without significantly raising the melting point above ambient temperature.

Melting and Boiling Points

The melting point of (dibromomethyl)benzene has not been precisely determined in the available literature, though it is known to remain liquid at room temperature [2]. This indicates that the melting point is below 20°C. The boiling point at atmospheric pressure is not well-documented in the literature sources examined.

However, under reduced pressure conditions, (dibromomethyl)benzene exhibits a boiling point of 156°C at 31 hPa (0.031 bar) [1] [3]. This reduced pressure boiling point data is valuable for understanding the compound's volatility characteristics and thermal behavior under vacuum conditions commonly encountered in laboratory purification processes.

| Temperature Parameter | Value | Conditions |

|---|---|---|

| Melting Point | <20°C | Atmospheric pressure |

| Boiling Point | Not determined | Atmospheric pressure |

| Boiling Point (reduced pressure) | 156°C | 31 hPa |

Density Parameters

The density of (dibromomethyl)benzene has been determined to be 1.51 g/cm³ at 25°C [2] [1]. This relatively high density reflects the significant contribution of the two bromine atoms to the molecular mass of the compound. The density value is consistent with other brominated aromatic compounds, where the presence of heavy halogen atoms substantially increases the mass-to-volume ratio compared to unsubstituted aromatic hydrocarbons.

The density measurement provides important information for practical applications, including:

- Calculation of molar volumes for thermodynamic studies

- Determination of buoyancy effects in liquid-liquid extractions

- Assessment of mass transfer characteristics in chemical processes

Refractive Index

The refractive index of (dibromomethyl)benzene has been reported with some variation in the literature. Two primary values have been documented:

The refractive index is a fundamental optical property that reflects the compound's electronic structure and molecular polarizability. The presence of bromine atoms, with their significant electron density, contributes to the relatively high refractive index compared to simple aromatic hydrocarbons. The variation in reported values may result from differences in measurement conditions, sample purity, or experimental methodologies.

| Refractive Index | Conditions | Source |

|---|---|---|

| 1.541 | 20°C/D line | [2] |

| 1.614 | Literature value | [1] |

Solubility Profile

The solubility characteristics of (dibromomethyl)benzene exhibit typical behavior for halogenated aromatic compounds:

Water Solubility: The compound is poorly soluble or practically insoluble in water [4] . This hydrophobic behavior is expected due to the nonpolar nature of the benzene ring combined with the polarizable but non-hydrogen-bonding bromine atoms. The poor water solubility is characteristic of halogenated aromatic compounds, which typically exhibit low aqueous solubility due to their hydrophobic character.

Organic Solvent Solubility: (Dibromomethyl)benzene demonstrates good solubility in organic solvents [4] . This solubility pattern is consistent with the "like dissolves like" principle, where the nonpolar aromatic structure and halogen substituents promote dissolution in nonpolar and moderately polar organic media. Common organic solvents in which the compound is expected to be soluble include:

- Dichloromethane

- Acetone

- Ethanol

- Benzene

- Toluene

| Solvent Type | Solubility | Characteristics |

|---|---|---|

| Water | Poor/Practically insoluble | Hydrophobic behavior |

| Organic Solvents | Good | Compatible with nonpolar media |

The comprehensive physical properties data for (dibromomethyl)benzene are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Br₂ | [2] [6] [3] [7] |

| Molecular Weight | 249.93 g/mol | [2] [6] [3] [7] |

| Physical State (20°C) | Liquid | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.51 g/cm³ at 25°C | [2] [1] |

| Boiling Point (reduced pressure) | 156°C at 31 hPa | [1] [3] |

| Refractive Index | 1.541-1.614 | [2] [1] |

| Flash Point | 109°C (closed cup) | [1] |

| Water Solubility | Poorly soluble | [4] |

| Organic Solvent Solubility | Good | [4] |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic